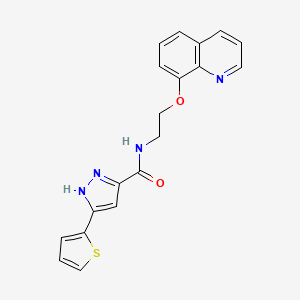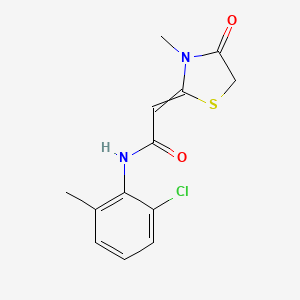![molecular formula C27H30N6O3 B14099500 8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione](/img/structure/B14099500.png)
8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a purine core, which is a common structural motif in many biologically active molecules, including nucleotides and certain alkaloids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common approach involves the alkylation of a purine derivative with a benzylpiperazine moiety. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the purine, followed by the addition of the benzylpiperazine under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its structural similarity to biologically active purines.
Pharmacology: Studies focus on its interaction with various biological targets, including enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparación Con Compuestos Similares
Similar Compounds
- 8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-7-phenacylpurine-2,6-dione
- 4-[(4-benzylpiperazin-1-yl)methyl]benzoic acid
Uniqueness
Compared to similar compounds, 8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione stands out due to its unique combination of functional groups and structural features.
Propiedades
Fórmula molecular |
C27H30N6O3 |
|---|---|
Peso molecular |
486.6 g/mol |
Nombre IUPAC |
8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione |
InChI |
InChI=1S/C27H30N6O3/c1-29-25-24(26(35)30(2)27(29)36)33(18-22(34)21-11-7-4-8-12-21)23(28-25)19-32-15-13-31(14-16-32)17-20-9-5-3-6-10-20/h3-12H,13-19H2,1-2H3 |
Clave InChI |
BFLNGCVHSAEQMZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)CC4=CC=CC=C4)CC(=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(4-Benzhydrylpiperazin-1-yl)-1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/structure/B14099423.png)
![3-[(3,4-dichlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14099427.png)
![5-(2-hydroxy-4-methylphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B14099441.png)

![Methyl 4-(2-benzyl-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B14099453.png)
![6-Methoxy-1-(3-methoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14099458.png)

![({[(2s)-1-(6-Amino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid](/img/structure/B14099464.png)
![N-[(furan-2-yl)methyl]-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B14099473.png)
![2-{(E)-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]methyl}-3-hydroxy-5-methylcyclohex-2-en-1-one](/img/structure/B14099478.png)
![1-Benzyl-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione](/img/structure/B14099484.png)
![Methyl 4-[7-fluoro-2-(6-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14099485.png)
![N'-[(E)-anthracen-9-ylmethylidene]pyrazine-2-carbohydrazide](/img/structure/B14099489.png)
![3-(2-fluorophenyl)-9-(2-methylpropyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B14099507.png)
